4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide
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Overview
Description
The compound “4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have various biological properties and therapeutic potentials . They have been reported to possess antiviral, anticancer, anti-inflammatory, antileishmanial, and antimicrobial activities .
Scientific Research Applications
Biomedical Applications
The compound belongs to the family of 1H-Pyrazolo[3,4-b]pyridines . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been used in various biomedical applications .
Antitumor Activity
Some compounds similar to “4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” have shown marked antitumor activity against various cell lines .
Inhibition of SHP1 Activity
The compound could potentially be used in tracing and inhibiting the SHP1 activity in complex biological systems . This could be significant for advancing the integration of diagnosis and treatment of related diseases .
Significant Inhibitory Activity
Compounds similar to “4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide” have shown significant inhibitory activity . This could potentially be used in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, leading to its inhibition . This inhibition disrupts the normal progression of the cell cycle, preventing the cells from proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating . The downstream effects of this disruption can vary depending on the type of cell and the specific biochemical context.
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, which prevents the cells from dividing . This can lead to the death of cancer cells, providing a potential therapeutic effect .
properties
IUPAC Name |
4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S/c21-18(28)13-6-8-14(9-7-13)25-17(27)11-29-20-16-10-24-26(19(16)22-12-23-20)15-4-2-1-3-5-15/h1-10,12H,11H2,(H2,21,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPIOBZDBAFWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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